molecular formula C22H42N4O8 B14024843 Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate

Cat. No.: B14024843
M. Wt: 490.6 g/mol
InChI Key: HTHJHVDFQSURBZ-WLRMBXFZSA-N
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Description

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((3S,4S)-3-methoxypiperidin-4-yl)carbamate hemioxalate
  • Tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate

Uniqueness

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H42N4O8

Molecular Weight

490.6 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;oxalic acid

InChI

InChI=1S/2C10H20N2O2.C2H2O4/c2*1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;3-1(4)2(5)6/h2*7-8,11H,5-6H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)/t2*7-,8+;/m00./s1

InChI Key

HTHJHVDFQSURBZ-WLRMBXFZSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.CC1CNCC1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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